Z-DL-Asp-OH

描述

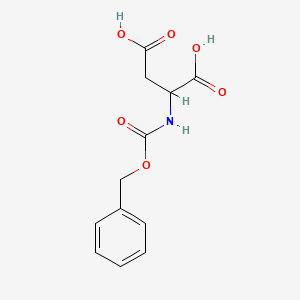

Z-DL-Aspartic Acid: is a synthetic derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of the aspartic acid. This modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Z-DL-Aspartic Acid typically begins with DL-aspartic acid and benzyloxycarbonyl chloride.

Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Procedure: The benzyloxycarbonyl chloride is added dropwise to a solution of DL-aspartic acid in water, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods:

Large-Scale Synthesis: In industrial settings, the synthesis of Z-DL-Aspartic Acid is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Purification: The crude product is purified using techniques such as crystallization, chromatography, or distillation to remove impurities and obtain the desired compound in high purity.

化学反应分析

Types of Reactions:

Oxidation: Z-DL-Aspartic Acid can undergo oxidation reactions to form oxo derivatives.

Reduction: The compound can be reduced to form amino alcohols.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions are typically carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation Products: Oxo derivatives of Z-DL-Aspartic Acid.

Reduction Products: Amino alcohols.

Substitution Products: Compounds with different protecting groups or functional groups.

科学研究应用

Scientific Research Applications

1. Peptide Synthesis

- Z-DL-Asp-OH serves as a critical building block in peptide synthesis. Its protective groups allow for selective reactions during the assembly of peptide chains, minimizing undesired side reactions. This property is particularly useful in synthesizing complex peptides that require precise control over functional groups.

2. Drug Development

- The compound has been explored for its potential in drug development, particularly in designing peptide-based therapeutics. Its ability to form stable structures can be leveraged to create novel drug candidates with improved efficacy and reduced toxicity.

3. Enzyme Inhibition Studies

- This compound has been utilized in studying enzyme-substrate interactions, particularly as an inhibitor for certain enzymes. Its structural similarity to natural substrates allows researchers to investigate binding affinities and mechanisms of action.

4. Antimicrobial Activity

- Research indicates that this compound derivatives exhibit antimicrobial properties. Studies have shown that metal complexes formed with this compound demonstrate significant activity against various pathogens, comparable to established antibiotics.

5. Cytotoxicity Evaluation

- The cytotoxic effects of this compound derivatives have been evaluated using human cancer cell lines. Results indicate potential applications in cancer therapy due to their ability to inhibit cell viability.

Case Studies

Case Study 1: Peptide Synthesis

Researchers successfully synthesized a biologically active octadecapeptide using this compound as a key building block. This synthesis demonstrated the compound's utility in constructing complex peptides necessary for therapeutic applications.

Case Study 2: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound derivatives on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). Results indicated significant inhibition of cell growth, suggesting potential use in developing anticancer drugs.

Case Study 3: Antimicrobial Studies

Various metal complexes derived from this compound were tested against pathogenic bacteria and fungi. Findings revealed that these complexes exhibited notable antimicrobial activity, supporting their potential use as alternative therapeutic agents.

作用机制

Molecular Targets and Pathways:

Enzyme Inhibition: Z-DL-Aspartic Acid acts as an inhibitor of various enzymes by binding to their active sites and preventing substrate binding.

Protein Synthesis: The compound is incorporated into peptides and proteins during their synthesis, affecting their structure and function.

相似化合物的比较

Z-L-Aspartic Acid: Similar to Z-DL-Aspartic Acid but with only the L-isomer.

Z-D-Aspartic Acid: Similar to Z-DL-Aspartic Acid but with only the D-isomer.

N-Benzyloxycarbonyl-L-aspartic Acid: Another protected form of aspartic acid with a different protecting group.

Uniqueness:

Racemate: Z-DL-Aspartic Acid is a racemic mixture of both D- and L-isomers, making it unique compared to the individual isomers.

Versatility: The compound’s versatility in various chemical reactions and applications makes it a valuable tool in research and industry.

生物活性

Z-DL-Asp-OH, also known as Z-DL-aspartic acid, is a derivative of aspartic acid that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into its biological activity, including its mechanisms of action, effects on cellular processes, and relevance in therapeutic contexts.

Chemical Structure and Properties

This compound is a modified form of aspartic acid, characterized by the presence of a protective Z (benzyloxycarbonyl) group at the amino terminus. This modification enhances its stability and solubility in biological systems, making it a valuable compound for experimental studies.

Chemical Formula:

- Molecular Formula: C7H9NO4

- Molecular Weight: 173.15 g/mol

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural characteristics:

- Neurotransmitter Modulation : As an amino acid, this compound plays a role in neurotransmission. It can influence the release and uptake of neurotransmitters, particularly in the central nervous system (CNS). Research indicates that it may act on glutamate receptors, which are crucial for synaptic plasticity and memory formation.

- Antioxidant Properties : Studies have demonstrated that this compound possesses antioxidant capabilities, helping to mitigate oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

- Cell Proliferation and Apoptosis : this compound has been shown to affect cell proliferation rates and apoptosis in various cell lines. Its ability to modulate these processes can have implications for cancer research, where controlling cell growth is critical.

Research Findings

A variety of studies have investigated the biological activities of this compound, highlighting its potential therapeutic applications:

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal damage following ischemic events. The compound's ability to enhance glutamate receptor activity was linked to improved cognitive outcomes post-injury.

- Cancer Research : In vitro studies using human cancer cell lines revealed that this compound could inhibit cell growth through apoptotic pathways. The findings suggest potential use as an adjunct therapy in cancer treatment protocols.

- Oxidative Stress Reduction : In a controlled experiment involving oxidative stress induction in neuronal cultures, this compound treatment resulted in decreased markers of oxidative damage, indicating its protective role against neurodegeneration.

属性

IUPAC Name |

2-(phenylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYXSKSTZAEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859586 | |

| Record name | N-[(Benzyloxy)carbonyl]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78663-07-7, 1152-61-0 | |

| Record name | NSC88490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbobenzoxy-L-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbobenzoxy-L-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。